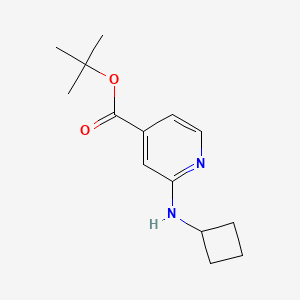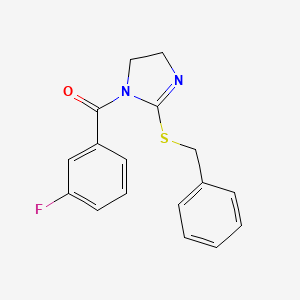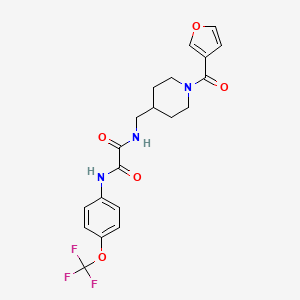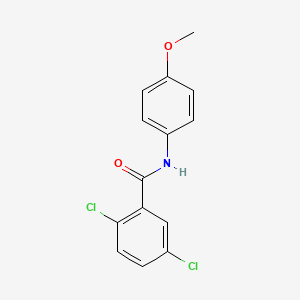
Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is a pyridine derivative that has a tert-butyl group, a cyclobutylamino group, and a carboxylate group attached to the pyridine ring.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is not well understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the progression of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells in vitro. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate is that it is relatively easy to synthesize and purify. In addition, it has been shown to have low toxicity in animal models. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential as a fluorescent probe for imaging applications. In addition, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate involves the reaction of 2-cyclobutylamino-4-chloropyridine with tert-butyl 4-oxopiperidine-1-carboxylate in the presence of a base such as potassium carbonate. This reaction leads to the formation of tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate as a white solid with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate has been extensively studied for its potential applications in various fields. In the field of organic chemistry, this compound has been used as a ligand in catalytic reactions. In the field of medicinal chemistry, it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has been studied for its potential as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)10-7-8-15-12(9-10)16-11-5-4-6-11/h7-9,11H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGHJFSPNDGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(cyclobutylamino)pyridine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2720110.png)
![ethyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2720115.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2720116.png)


![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
![2-Fluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2720122.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2720124.png)
![Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2720125.png)



